molecular formula C6H14ClN B1289690 Cyclopentylmethanamine hydrochloride CAS No. 58714-85-5

Cyclopentylmethanamine hydrochloride

Cat. No. B1289690
CAS RN: 58714-85-5
M. Wt: 135.63 g/mol
InChI Key: MSXJLEPWWWZERM-UHFFFAOYSA-N
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Description

Cyclopentylmethanamine hydrochloride is a compound that is structurally related to cyclopentolate hydrochloride, which is an ester of a substituted benzeneacetic acid with N,N-dimethyl-aminoethanol as the alcohol moiety . Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related cyclopentylamine derivatives has been reported. For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was synthesized through a sodium methoxide catalyzed aldol condensation and catalytic reduction, followed by catalytic hydrogenation of the oxime to the amine, and finally conversion to the hydrochloride salt . This method demonstrates the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclopentyl group attached to a methanamine moiety, with the amine group being protonated to form the hydrochloride salt. The structure is likely to be less complex than the 2,5-bis(3,4-dimethoxybenzyl) derivative, which contains additional benzyl groups and methoxy substituents .

Chemical Reactions Analysis

Cyclopentylamine derivatives can undergo various chemical reactions. For example, cyclopentolate hydrochloride degrades in alkaline solutions, following (pseudo) first-order kinetics, and forms phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products . This suggests that this compound could also be susceptible to hydrolysis under certain conditions, leading to the formation of similar degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Cyclopentolate hydrochloride degrades rapidly at higher pH values, indicating that the stability of this compound might also be pH-dependent . The peripheral dopamine blocking agent synthesized in one study was converted to its hydrochloride form, which suggests that this compound would likely be a solid at room temperature and could have pharmaceutical applications .

Scientific Research Applications

Ophthalmic Applications

Cyclopentylmethanamine hydrochloride (cyclopentolate hydrochloride) is primarily used in ophthalmology. It acts as an anticholinergic drug, blocking the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle. This prevents contraction, leading to pupil dilation (mydriasis) and inhibiting the eye from accommodating, which is particularly useful in eye examinations and treatments (Definitions, 2020).

In veterinary medicine, cyclopentolate hydrochloride has been studied for its effects on tear production, pupil size, and intraocular pressure in dogs. It has been considered as a therapeutic alternative when cycloplegic drugs are needed without affecting tear production and intraocular pressure (Costa et al., 2016).

Drug Formulation and Delivery

This compound's characteristics are also explored in pharmaceutical formulations. Cyclodextrins, a group of compounds used in pharmaceuticals, can enhance the solubility and bioavailability of poorly soluble drugs like this compound. Cyclodextrins form inclusion complexes with lipophilic moieties of hydrophobic drugs, improving their solubility and delivery (Jansook et al., 2018).

A study focused on developing nanostructured poly (2-hydroxyethyl methacrylate) hydrogels containing microemulsions for extended delivery of drugs like cyclosporine A (CyA), a drug with similar properties to this compound, showing potential applications in improving drug delivery efficiency (Kapoor & Chauhan, 2008).

Analytical Applications

This compound is also used in analytical settings. A study developed an analytical technique using liquid chromatography-tandem mass spectrometry for the quantitation of cyclizine (a drug with a structure similar to this compound) in serum. This demonstrates the potential of this compound in analytical chemistry and toxicology (Mohammadi et al., 2005).

properties

IUPAC Name

cyclopentylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXJLEPWWWZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596227
Record name 1-Cyclopentylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58714-85-5
Record name 1-Cyclopentylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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